molecular formula C12H11NO3S B12483036 N-(naphthalen-2-ylsulfonyl)acetamide

N-(naphthalen-2-ylsulfonyl)acetamide

Cat. No.: B12483036
M. Wt: 249.29 g/mol
InChI Key: HSBCMZVCOIWDLZ-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylsulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system attached to a sulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-ylsulfonyl)acetamide typically involves the reaction of naphthalene-2-sulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Naphthalene-2-sulfonyl chloride+AcetamideThis compound+HCl\text{Naphthalene-2-sulfonyl chloride} + \text{Acetamide} \rightarrow \text{this compound} + \text{HCl} Naphthalene-2-sulfonyl chloride+Acetamide→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-2-ylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-2-yl)acetamide: Similar structure but lacks the sulfonyl group.

    N-(4-hydroxyphenyl)acetamide: Contains a phenyl ring instead of a naphthalene ring.

    N-(2-naphthyl)acetamide: Similar structure but with different functional groups.

Uniqueness

N-(naphthalen-2-ylsulfonyl)acetamide is unique due to the presence of both the naphthalene ring and the sulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

N-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C12H11NO3S/c1-9(14)13-17(15,16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)

InChI Key

HSBCMZVCOIWDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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